molecular formula C8H11NO2 B6211259 3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one CAS No. 1259034-31-5

3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B6211259
CAS No.: 1259034-31-5
M. Wt: 153.2
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Description

3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a 2-methylbut-3-yn-2-yl group attached to the oxazolidinone ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate isocyanate under controlled conditions. The reaction proceeds through the formation of a carbamate intermediate, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base or a catalyst to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(2-Methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 3-(2-methylbut-3-yn-2-yl)-1,3-oxazolidin-2-one.

    Oxazolidinone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazolidinone derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

1259034-31-5

Molecular Formula

C8H11NO2

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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